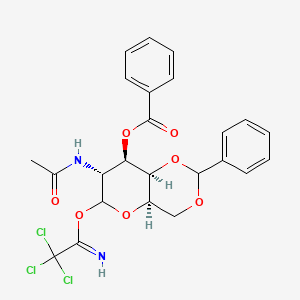
N-Trityl Candesartan Trityl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trityl Candesartan Trityl Ester is a chemical compound with the molecular formula C62H48N6O3 and a molecular weight of 925.1 g/mol . This compound is primarily used as a reference standard in pharmaceutical research and development, particularly in the synthesis and analysis of candesartan derivatives .
准备方法
The synthesis of N-Trityl Candesartan Trityl Ester involves multiple steps, including the protection of functional groups and the formation of ester bonds. One common synthetic route includes the following steps :
Protection of the Tetrazole Group: The tetrazole group is protected using trityl chloride in the presence of a base such as pyridine.
Formation of the Ester Bond: The protected tetrazole derivative is then reacted with 2-ethoxy-1H-benzimidazole-7-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester bond.
Deprotection: The final step involves the removal of the trityl protecting group using an acid such as trifluoroacetic acid (TFA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .
化学反应分析
N-Trityl Candesartan Trityl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in alcohols .
科学研究应用
N-Trityl Candesartan Trityl Ester has several scientific research applications, including:
作用机制
The mechanism of action of N-Trityl Candesartan Trityl Ester is primarily related to its role as a precursor or intermediate in the synthesis of candesartan derivatives. Candesartan itself is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby reducing vasoconstriction and aldosterone secretion . This leads to a decrease in blood pressure and provides therapeutic benefits in conditions such as hypertension and heart failure .
相似化合物的比较
N-Trityl Candesartan Trityl Ester can be compared with other similar compounds, such as:
Candesartan Acid Methoxy Analog: This compound has a similar structure but contains a methoxy group instead of the trityl ester.
Candesartan Benzimidazole Ethoxy Methyl Ester: This derivative has an ethoxy methyl ester group instead of the trityl ester.
Candesartan Benzimidazole Methoxy Methyl Ester: This compound features a methoxy methyl ester group in place of the trityl ester.
The uniqueness of this compound lies in its specific trityl ester protection, which provides stability and facilitates the synthesis of various candesartan derivatives .
属性
IUPAC Name |
trityl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H48N6O3/c1-2-70-60-63-56-39-23-38-55(59(69)71-62(50-30-15-6-16-31-50,51-32-17-7-18-33-51)52-34-19-8-20-35-52)57(56)67(60)44-45-40-42-46(43-41-45)53-36-21-22-37-54(53)58-64-66-68(65-58)61(47-24-9-3-10-25-47,48-26-11-4-12-27-48)49-28-13-5-14-29-49/h3-43H,2,44H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRHYMHLABTDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H48N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)



![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)







